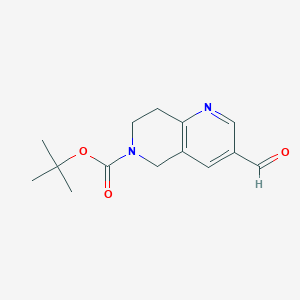
Tert-butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(Formil) -7,8-dihidro-1,6-naftiridina-6(5H)-carboxilato de terc-butilo es un compuesto orgánico complejo que pertenece a la clase de las naftiridinas. Las naftiridinas son compuestos heterocíclicos que contienen un sistema de anillos fusionados con átomos de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(Formil) -7,8-dihidro-1,6-naftiridina-6(5H)-carboxilato de terc-butilo generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la ciclación de precursores apropiados en condiciones controladas. La reacción puede implicar el uso de catalizadores, disolventes y condiciones específicas de temperatura y presión para lograr el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Se pueden emplear técnicas como la síntesis de flujo continuo y los reactores automatizados.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(Formil) -7,8-dihidro-1,6-naftiridina-6(5H)-carboxilato de terc-butilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo formilo puede oxidarse a un ácido carboxílico.
Reducción: El grupo formilo puede reducirse a un alcohol.
Sustitución: El grupo terc-butilo puede sustituirse con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio u óxido de cromo (VI).
Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Reactivos como halógenos o nucleófilos en condiciones apropiadas.
Productos principales formados
Oxidación: 3-(Carboxil) -7,8-dihidro-1,6-naftiridina-6(5H)-carboxilato de terc-butilo.
Reducción: 3-(Hidroximetil) -7,8-dihidro-1,6-naftiridina-6(5H)-carboxilato de terc-butilo.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, se pueden estudiar los derivados de este compuesto por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina
En química medicinal, este compuesto podría investigarse por su potencial como candidato a fármaco. Su estructura puede permitirle interactuar con objetivos biológicos específicos, lo que lleva a efectos terapéuticos.
Industria
En la industria, este compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción del 3-(Formil) -7,8-dihidro-1,6-naftiridina-6(5H)-carboxilato de terc-butilo dependería de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Las vías involucradas serían específicas del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
3-(Formil) -1,6-naftiridina-6(5H)-carboxilato de terc-butilo: Estructura similar pero sin la modificación dihidro.
3-(Formil) -7,8-dihidroquinolina-6(5H)-carboxilato de terc-butilo: Estructura similar pero con un sistema de anillos de quinolina.
Unicidad
El 3-(Formil) -7,8-dihidro-1,6-naftiridina-6(5H)-carboxilato de terc-butilo es único debido a su estructura de anillo específica y grupos funcionales, lo que puede conferir propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C14H18N2O3 |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
tert-butyl 3-formyl-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-5-4-12-11(8-16)6-10(9-17)7-15-12/h6-7,9H,4-5,8H2,1-3H3 |
Clave InChI |
DDCUGHWECBIARS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol](/img/structure/B11855685.png)
![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)
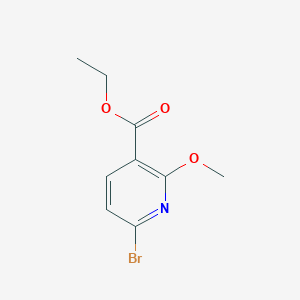

![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)


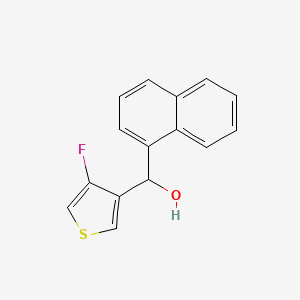
![2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B11855751.png)
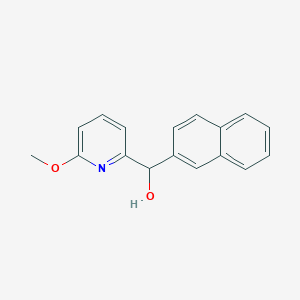
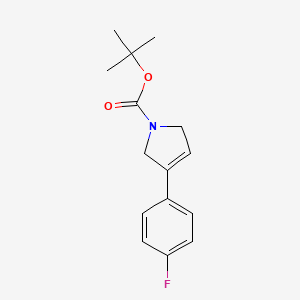
![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)
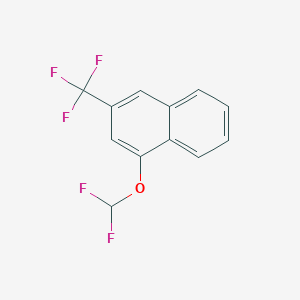
![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)
